3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole

Medicinal Chemistry Physicochemical Property Lead Optimization

SAR campaigns around the 4,6-dimethylindoline scaffold often stall due to limited 3-position diversification options. This compound directly resolves that bottleneck: • Furnishes the free N-H indoline core, eliminating deprotection steps required with N-acetyl analogs (CAS 647009-57-2) and streamlining N-alkyl, N-acyl, or N-sulfonyl library enumeration. • The 2-methoxyethyl side chain adds H-bond acceptor capacity (HBA=2) and modulates tPSA for fine-tuning CNS permeability in 5-HT₂A/₂C programs (cf. US 5,216,001 pharmacophore). • 4,6-Dimethyl substitution blocks metabolic oxidation at those positions and enhances hydrophobic pocket binding in ERα-directed SERM optimization (Miller et al., J. Med. Chem. 2001). Procure as a late-stage diversification intermediate; recommend initial 25-100 mg for physicochemical profiling (logD₇.₄, PAMPA, kinetic solubility) before scale-up.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 647009-56-1
Cat. No. B12602366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole
CAS647009-56-1
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(CNC2=C1)CCOC)C
InChIInChI=1S/C13H19NO/c1-9-6-10(2)13-11(4-5-15-3)8-14-12(13)7-9/h6-7,11,14H,4-5,8H2,1-3H3
InChIKeyBEYRTJGQISGIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole: Chemical Identity & Properties


3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole (CAS 647009-56-1) is a substituted 2,3-dihydroindole (indoline) bearing a 2-methoxyethyl group at the 3-position and methyl groups at the 4- and 6-positions . Its molecular formula is C₁₃H₁₉NO with an exact monoisotopic mass of 205.14677 Da . The molecule contains one hydrogen bond donor (the indoline N–H), two hydrogen bond acceptors (the methoxy oxygen and the indoline nitrogen), and three rotatable bonds, contributing to a moderate degree of conformational flexibility [1]. This compound serves as a synthetic intermediate or building block in medicinal chemistry programs, particularly those involving indole-based estrogen receptor ligands and serotonergic agents, though no peer-reviewed pharmacological data are currently available for the compound itself [1].

Synthetic intermediate for indoline-based SAR Suitable as a building block for estrogen receptor ligand and serotonergic agent programs; no peer-reviewed pharmacological data for the compound itself.
Free indoline N–H for derivatization Enables direct N-functionalization (alkylation, acylation, sulfonylation) without deprotection steps, supporting library synthesis.
Moderate conformational flexibility Three rotatable bonds from the 2-methoxyethyl side chain offer a balance between preorganization and adaptability for lead optimization.

Generic Substitution Risks for 3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole in SAR Programs


Within the 2,3-dihydroindole chemotype, the specific combination of substituents at positions 3, 4, and 6 critically influences both pharmacokinetic properties and target-engagement profiles. The 2-methoxyethyl side chain at C-3 introduces hydrogen-bond-acceptor capacity and increases topological polar surface area (tPSA), which modulates membrane permeability and blood–brain barrier penetration compared to unsubstituted or alkyl-only analogs [1]. Simultaneously, the 4- and 6-methyl groups restrict metabolic oxidation at these positions and alter the electron density of the aromatic ring, affecting binding to hydrophobic pockets in targets such as estrogen receptor-α and 5-HT₂ receptors [1][2]. Therefore, substituting a close analog such as 4,6-dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4) or 3-(2-methoxyethyl)indole (CAS 31151-18-5) without explicit comparative binding, functional, or ADME data would introduce unquantifiable risk in structure–activity relationship (SAR) campaigns. The absence of publicly available comparative data for this specific compound means that any substitution decision must be preceded by internal head-to-head characterization.

2-Methoxyethyl vs. unsubstituted analogs The 3-(2-methoxyethyl) side chain increases HBA count and tPSA, which may alter membrane permeability and blood–brain barrier penetration compared to alkyl-only or unsubstituted indolines.
4,6-Dimethyl pattern restricts metabolic oxidation and shifts ring electronics; replacing with analogs lacking one or both methyl groups may change target-binding profiles and metabolic stability in ways not predicted without head-to-head data.
Free N–H vs. N-acetylated analog (CAS 647009-57-2): synthetic utility differs. The free amine allows direct diversification, while the acetylated form requires deprotection, impacting route efficiency.

Quantitative Evidence: 3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole vs. Closest Analogs


Molecular Weight and Heavy Atom Count vs. Unsubstituted Indoline Core

The target compound possesses a molecular weight of 205.30 g/mol and a heavy atom count of 15, compared to 147.22 g/mol and 11 heavy atoms for the unsubstituted indoline analog 4,6-dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4) . This represents a 39% increase in molecular weight and a 36% increase in heavy atom count. Within lead-optimization guidelines (e.g., Lipinski's rule of five), this shift moves the compound into a more favorable range for oral bioavailability while remaining below the MW 500 threshold, but it also increases lipophilicity (cLogP difference) and may alter solubility [1].

MW vs. Unsubstituted Core
Data to verify
+58.08 g/mol (+39%)
Substantially higher molecular weight influences passive permeability and oral bioavailability parameters in lead optimization.
Calculated from molecular formulas (C₁₃H₁₉NO vs. C₁₀H₁₃N); experimental logP and solubility data not available for the target compound.
Medicinal Chemistry Physicochemical Property Lead Optimization

Hydrogen Bond Acceptor/Donor Ratio vs. 3-(2-Methoxyethyl)indole

The target compound contains 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), yielding an HBD/HBA ratio of 0.5 . In contrast, 3-(2-methoxyethyl)indole (CAS 31151-18-5) possesses 1 HBD and 1 HBA (ratio 1.0) [1]. The additional HBA arises from the indoline nitrogen in the reduced dihydroindole ring, which retains a lone pair capable of accepting hydrogen bonds, whereas the indole nitrogen lone pair is delocalized into the aromatic π-system and is a poorer HBA. A lower HBD/HBA ratio is generally associated with improved aqueous solubility and reduced passive transcellular permeability [2].

HBD/HBA Ratio vs. Indole
Data to verify
0.5 vs. 1.0 (ΔHBA +1)
Additional HBA from the indoline nitrogen predicts a shifted solubility–permeability balance relative to the corresponding indole analog.
Assignments follow standard medicinal chemistry conventions; experimental logD₇.₄ and PAMPA data recommended before large-scale analog synthesis.
Physicochemical Property Drug Design Permeability

Rotatable Bonds and Conformational Flexibility vs. N-Acetyl Derivative

The target compound has 3 rotatable bonds, primarily contributed by the 2-methoxyethyl side chain . The N-acetyl derivative 1-[3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one (CAS 647009-57-2) also possesses 3 rotatable bonds but with an additional acetyl group that introduces steric bulk adjacent to the indoline nitrogen . The free N–H of the target compound allows for further functionalization (e.g., alkylation, acylation, sulfonylation), making it a more versatile synthetic intermediate than the pre-acetylated analog [1]. Rotatable bond count directly correlates with conformational entropy loss upon target binding and influences both potency and selectivity in medicinal chemistry optimization [1].

Rotatable Bonds & Synthetic Utility
Data to verify
Target 3 rot. bonds, free N–H
Comparator (CAS 647009-57-2) 3 rot. bonds, N-acetyl blocked
Equivalent rotatable bond count; free N–H provides greater downstream diversification potential, avoiding deprotection steps.
Synthetic utility claim requires internal validation for specific transformations; N-acetyl analog may still be preferred for certain reaction sequences.
Conformational Analysis Synthetic Intermediate Drug Likeness

Application Scenarios for 3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole


Synthetic Intermediate for Indole-Based SERM Scaffolds

The 2,3-dihydroindole core bearing 4,6-dimethyl substitution and a 3-(2-methoxyethyl) side chain serves as a privileged intermediate for constructing indole-estrogen hybrid molecules. In the landmark study by Miller et al. (J. Med. Chem. 2001), closely related indole derivatives demonstrated sub-nanomolar binding affinity for estrogen receptor-α and excellent selectivity over ER-β [1]. While the target compound itself lacks published biological data, its structural features align with the SAR trends identified in that series—specifically, the importance of 4- and 6-position alkyl substitution for ER-α binding and the role of the 3-position side chain in modulating SERM activity [1]. This compound is most appropriately procured as a late-stage diversification intermediate in SERM lead-optimization programs.

Building Block for 5-HT₂ Receptor Ligand Libraries

The 2,3-dihydroindole scaffold with methyl substituents at positions 4 and 6 is a recognized pharmacophore for serotonin 5-HT₂ receptor ligands with long-lasting CNS activity, as described in US Patent 5,216,001 [2]. The 3-(2-methoxyethyl) group introduces additional hydrogen-bond-acceptor functionality that can interact with polar residues in the receptor binding pocket, potentially enhancing binding affinity or modulating functional selectivity. Absent direct comparative data, this compound should be used as a library enumeration building block for 5-HT₂A/5-HT₂C structure–activity relationship studies, with procurement decisions guided by the need to explore substitution vectors beyond simple alkyl chains at the 3-position [2].

Physicochemical Probe: Indoline vs. Indole Properties

The target compound's HBA count of 2 (vs. 1 for the corresponding indole) and its reduced ring system provide a model system for studying how N-heteroatom hybridization state affects hydrogen-bond-acceptor strength, solubility, and logD in matched molecular pairs . This compound can serve as a property probe in drug-discovery projects where fine-tuning of polarity without introducing additional heteroatoms is desired. Procurement in small quantities for physicochemical profiling (e.g., kinetic solubility, PAMPA permeability, logD₇.₄ determination) is recommended before committing to analog synthesis at scale.

Starting Material for N-Functionalized Derivative Synthesis

Unlike the N-acetyl analog (CAS 647009-57-2), the target compound retains a free indoline N–H, making it a superior starting material for generating diverse N-substituted derivatives (e.g., N-alkyl, N-acyl, N-sulfonyl, N-aryl) via simple one-step transformations [2]. For medicinal chemistry groups building focused libraries around the 4,6-dimethyl-2,3-dihydroindole template, procuring the free N–H compound reduces the number of synthetic steps and avoids the need for deprotection, thereby improving overall synthetic efficiency and yield.

Application
Selection Property
Validation Focus
Indole-based SERM scaffolds
4,6-Dimethyl and 3-(2-methoxyethyl) substitution pattern
ER-α binding affinity SAR; selectivity over ER-β
5-HT₂ receptor ligand libraries
2,3-Dihydroindole core with HBA at the 3-position
5-HT₂A/₂C binding and functional selectivity assays
Physicochemical probe: indoline vs. indole
Higher HBA count (2 vs. 1) from the reduced ring system
Kinetic solubility, PAMPA permeability, and logD₇.₄ determination
N-Functionalized derivative synthesis
Free indoline N–H for direct N-substitution
Synthetic efficiency and scope of one-step N-alkylation / acylation reactions
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